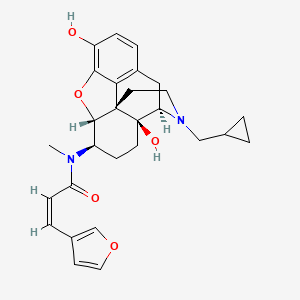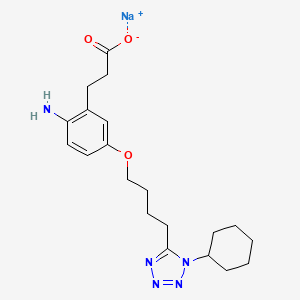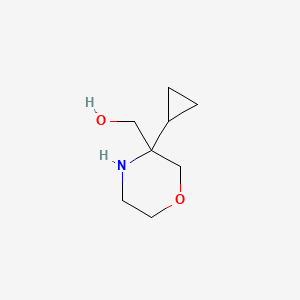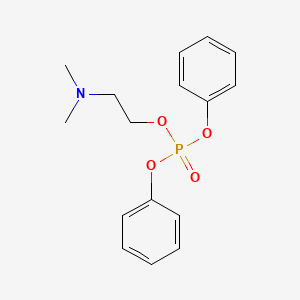![molecular formula C23H19F3O7S B13434774 Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate is a complex organic compound with the molecular formula C23H19F3O7S and a molecular weight of 496.45 g/mol . This compound is known for its applications in various fields, including neurology research, pain and inflammation studies, and neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate has several scientific research applications:
Neurology Research: It is used in studies related to dopamine receptors, neurotransmission, and neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Pain and Inflammation: The compound is utilized in research focused on pain and inflammation mechanisms.
Addiction and Stress: It is also employed in studies investigating addiction, stress, and anxiety.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets, such as dopamine receptors. These interactions can modulate neurotransmission pathways, influencing various physiological and pathological processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-Dibenzyloxybenzoate: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties and applications.
Methyl 2,4-Dibenzyloxy-6-hydroxybenzoate: Contains a hydroxyl group instead of the trifluoromethanesulfonyl group, leading to different reactivity and uses.
Uniqueness
Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where such properties are required .
Propiedades
Fórmula molecular |
C23H19F3O7S |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
methyl 2,4-bis(phenylmethoxy)-6-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C23H19F3O7S/c1-30-22(27)21-19(32-15-17-10-6-3-7-11-17)12-18(31-14-16-8-4-2-5-9-16)13-20(21)33-34(28,29)23(24,25)26/h2-13H,14-15H2,1H3 |
Clave InChI |
BHGDFQVLMHUGNI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)


![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)





